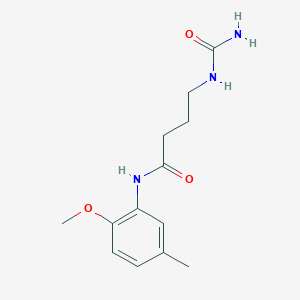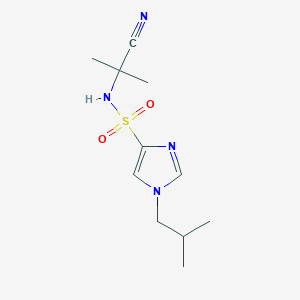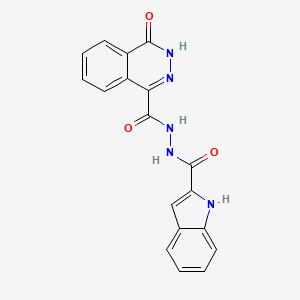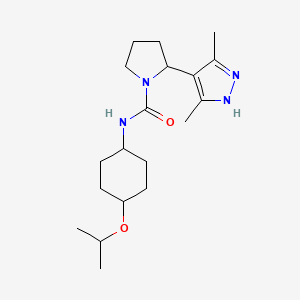
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide, also known as Gabapentin enacarbil, is a prodrug of Gabapentin. It is an anticonvulsant and analgesic medication that is used to treat neuropathic pain, restless leg syndrome, and epilepsy. Gabapentin enacarbil is converted into Gabapentin in the liver, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels, resulting in a reduction of calcium influx and a decrease in neurotransmitter release.
Mécanisme D'action
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil is converted into this compound in the liver, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels, resulting in a reduction of calcium influx and a decrease in neurotransmitter release. This mechanism of action is thought to be responsible for the anticonvulsant and analgesic effects of this compound enacarbil.
Biochemical and physiological effects:
This compound enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and substance P, which are neurotransmitters involved in pain transmission. In addition, this compound enacarbil has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in the scientific community and its mechanism of action is well understood. In addition, it is relatively easy to synthesize and has a low toxicity profile. However, one limitation is that it is a prodrug and must be converted into this compound in the liver before it can exert its effects. This can complicate experiments and may limit its usefulness in certain applications.
Orientations Futures
There are a number of future directions for research on 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil. One area of interest is in its potential use in the treatment of other neurological disorders, such as migraine headaches and fibromyalgia. In addition, there is interest in developing new formulations of this compound enacarbil that may improve its bioavailability and efficacy. Finally, there is interest in developing new drugs that target the alpha-2-delta subunit of voltage-gated calcium channels, which may lead to the development of more effective treatments for a variety of neurological disorders.
Méthodes De Synthèse
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil is synthesized by reacting this compound with ethyl chloroformate to form this compound carbamate. The this compound carbamate is then reacted with 2-methoxy-5-methylphenyl isocyanate to form this compound enacarbil.
Applications De Recherche Scientifique
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil has been extensively studied in the scientific community for its effectiveness in treating neuropathic pain, restless leg syndrome, and epilepsy. It has been shown to be effective in reducing pain and improving sleep quality in patients with neuropathic pain and restless leg syndrome. In addition, this compound enacarbil has been shown to be effective in reducing seizure frequency in patients with epilepsy.
Propriétés
IUPAC Name |
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-5-6-11(19-2)10(8-9)16-12(17)4-3-7-15-13(14)18/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H3,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZIOXDSOJUFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)


![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)



![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)
![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)

